BROMOXYNILPHENOL

Descripción general

Descripción

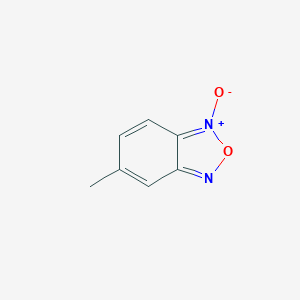

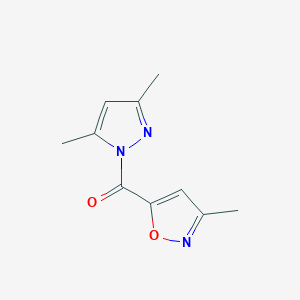

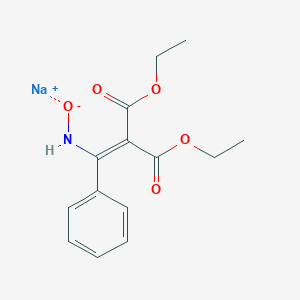

BROMOXYNILPHENOL is a complex organic compound that belongs to the family of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the reaction of hydroxylamine with aldehydes or ketones. This particular compound is notable for its unique structure, which includes both ethoxy and oxime groups, making it a subject of interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

BROMOXYNILPHENOL has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

Bromoxynilphenol, also known as sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate or Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, is a widely used herbicide . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis . Photosystem II is responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .

Mode of Action

This compound works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, this compound disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .

Biochemical Pathways

The inhibition of photosystem II by this compound affects the light-dependent reactions of photosynthesis, a crucial biochemical pathway in plants . This disruption in photosynthesis leads to a rapid depletion of the plant’s energy reserves, resulting in the death of the plant .

Result of Action

The primary result of this compound’s action is the death of the targeted weeds . By inhibiting photosynthesis, the compound depletes the plant’s energy reserves, leading to its death . It is highly toxic to mammals and is an endocrine disrupter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for leaching to groundwater is considered low, suggesting that soil composition can impact its mobility .

Análisis Bioquímico

Biochemical Properties

BROMOXYNILPHENOL plays a role in biochemical reactions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BROMOXYNILPHENOL typically involves the following steps:

Formation of the oxime group: This is achieved by reacting hydroxylamine with an appropriate aldehyde or ketone. In this case, the starting material is likely a derivative of cinnamic acid.

Esterification: The carboxylic acid group of the cinnamic acid derivative is esterified with ethanol to form the ethyl ester.

Formation of the sodium salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the esterification and ethoxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl alpha-(hydroxymethylene)-beta-oxohydrocinnamate: Lacks the ethoxy group.

Ethyl beta-oxohydrocinnamate: Lacks both the oxime and ethoxy groups.

Sodium alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate: Similar but without the oxime group.

Uniqueness

The presence of both the ethoxy and oxime groups in BROMOXYNILPHENOL makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Propiedades

IUPAC Name |

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQUOMIBMARNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910904 | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-84-5 | |

| Record name | Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)